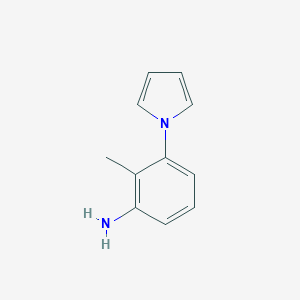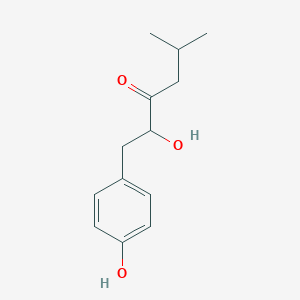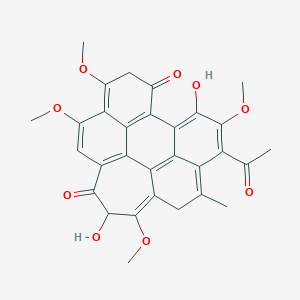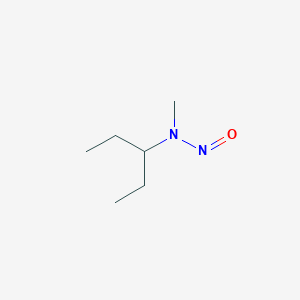
3-Pentanamine, N-methyl-N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanamine, N-methyl-N-nitroso-, also known as N-nitrosodimethylamine (NDMA), is a highly toxic and carcinogenic compound that has been widely studied due to its potential health hazards. NDMA is a yellowish liquid that is soluble in water and organic solvents, and is commonly used in the manufacturing of rubber, pesticides, and other industrial products. In recent years, NDMA has also been found to be a contaminant in some food and drug products, leading to concerns about its safety and regulatory implications.
Mecanismo De Acción
NDMA is believed to exert its carcinogenic effects through the formation of DNA adducts, which can lead to mutations and chromosomal abnormalities. NDMA can also induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Efectos Bioquímicos Y Fisiológicos
NDMA can affect various biochemical and physiological processes in the body, including the metabolism of drugs and other compounds. NDMA can inhibit the activity of certain enzymes, such as cytochrome P450, which can affect the clearance of drugs from the body. NDMA can also affect the levels of various neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NDMA has been used as a research tool in various studies, due to its ability to induce cancer and other health effects. However, the use of NDMA in laboratory experiments is limited by its toxicity and potential health hazards. Careful handling and disposal procedures are required to minimize exposure and ensure safety.
Direcciones Futuras
Further research is needed to fully understand the mechanisms of NDMA toxicity and carcinogenicity, as well as its effects on human health and the environment. Future studies could focus on the development of new methods for NDMA detection and analysis, as well as the identification of potential biomarkers for NDMA exposure and toxicity. Additionally, research could explore the potential use of NDMA as a therapeutic agent for certain diseases, such as cancer.
Métodos De Síntesis
NDMA can be synthesized through the reaction of nitrite with dimethylamine, which is a common method used in industrial production. The reaction is typically carried out under acidic conditions and at high temperatures, and requires careful control to avoid the formation of unwanted byproducts. Other methods of NDMA synthesis include the reaction of nitrite with other amines, such as diethylamine or morpholine.
Aplicaciones Científicas De Investigación
NDMA has been extensively studied for its carcinogenic and mutagenic properties, as well as its effects on human health. Research has shown that exposure to NDMA can lead to the development of cancer in various organs, including the liver, kidney, and bladder. NDMA has also been linked to other health effects, such as liver damage, respiratory problems, and reproductive toxicity.
Propiedades
Número CAS |
130985-78-3 |
|---|---|
Nombre del producto |
3-Pentanamine, N-methyl-N-nitroso- |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
N-methyl-N-pentan-3-ylnitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(5-2)8(3)7-9/h6H,4-5H2,1-3H3 |
Clave InChI |
AUNCOGKNFHRMFT-UHFFFAOYSA-N |
SMILES |
CCC(CC)N(C)N=O |
SMILES canónico |
CCC(CC)N(C)N=O |
Otros números CAS |
130985-78-3 |
Sinónimos |
N-NITROSOMETHYL(1-ETHYLPROPYL)AMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



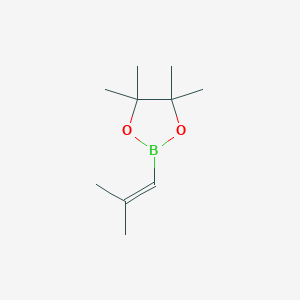
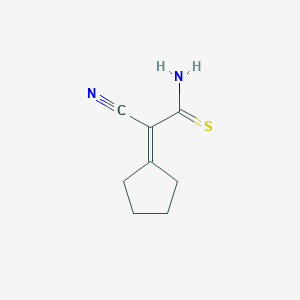
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
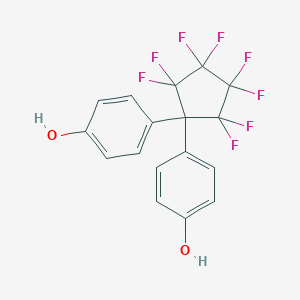
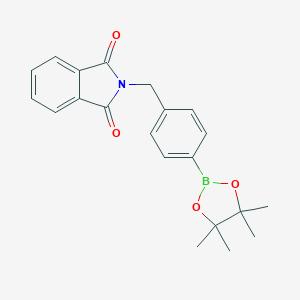
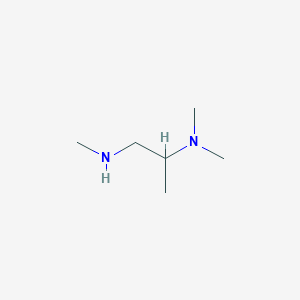
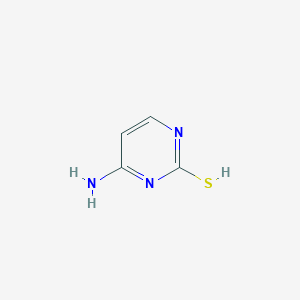
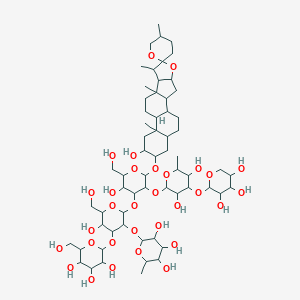
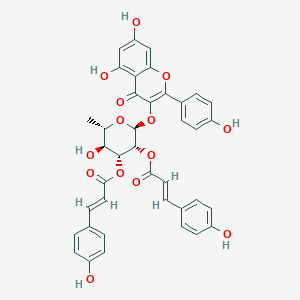
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
